Cas no 1260955-14-3 (benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate)
1260955-14-3 structure
Product Name:benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate
Numéro CAS:1260955-14-3
Le MF:C22H28BNO4
Mégawatts:381.27302646637
CID:5619220
PubChem ID:70805856
Update Time:2025-05-19
benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate Propriétés chimiques et physiques
Nom et identifiant
-
- SCHEMBL12951661
- benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
- (R)-1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]ethylcarbamic acid benzyl ester
- 1260955-14-3
- EN300-28301932
- benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate
-
- Piscine à noyau: 1S/C22H28BNO4/c1-16(24-20(25)26-15-17-9-7-6-8-10-17)18-11-13-19(14-12-18)23-27-21(2,3)22(4,5)28-23/h6-14,16H,15H2,1-5H3,(H,24,25)/t16-/m1/s1
- La clé Inchi: RKBSTBZYUMOIGX-MRXNPFEDSA-N
- Sourire: O1B(C2C=CC([C@@H](C)NC(=O)OCC3C=CC=CC=3)=CC=2)OC(C)(C)C1(C)C
Propriétés calculées
- Qualité précise: 381.2111385g/mol
- Masse isotopique unique: 381.2111385g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 509
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 56.8Ų
benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301932-0.05g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-28301932-0.1g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-28301932-0.25g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-28301932-0.5g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-28301932-1.0g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-28301932-2.5g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-28301932-5.0g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-28301932-10.0g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-28301932-1g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 1g |
$914.0 | 2023-09-07 | ||
| Enamine | EN300-28301932-5g |
benzyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
1260955-14-3 | 5g |
$2650.0 | 2023-09-07 |
benzyl N-(1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylcarbamate Littérature connexe
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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